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molecular formula C15H12FN B8283499 6-Ethyl-8-fluorophenanthridine

6-Ethyl-8-fluorophenanthridine

Cat. No. B8283499
M. Wt: 225.26 g/mol
InChI Key: MIUNNGPGIFZPAO-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

The title compound was prepared from N-(4′-fluoro-1,1′-biphenyl-2-yl)propanamide (5.00 g, 20.6 mmol) and phosphorous oxychloride (9.6 mL, 103 mmol), according to the procedure and in the same manner as described in Example 36, Step b to yield, after purification by re-crystallization from a mixture of ethyl acetate-hexane, 6-ethyl-8-fluorophenanthridine as a white solid (1.43 g, 31%, m.p. 105-106° C.;
Name
N-(4′-fluoro-1,1′-biphenyl-2-yl)propanamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:14][C:15](=O)[CH2:16][CH3:17])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>>[CH2:16]([C:15]1[N:14]=[C:9]2[C:8](=[C:5]3[C:6]=1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4]3)[CH:13]=[CH:12][CH:11]=[CH:10]2)[CH3:17]

Inputs

Step One
Name
N-(4′-fluoro-1,1′-biphenyl-2-yl)propanamide
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(C=CC=C1)NC(CC)=O
Name
Quantity
9.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after purification
CUSTOM
Type
CUSTOM
Details
by re-crystallization
ADDITION
Type
ADDITION
Details
from a mixture of ethyl acetate-hexane, 6-ethyl-8-fluorophenanthridine as a white solid (1.43 g, 31%, m.p. 105-106° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C2C=CC=CC2=C2C=CC(=CC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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